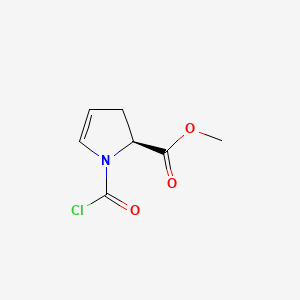
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is a chiral compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole derivative with a chlorinating agent. One common method is the reaction of (S)-Methyl 2,3-dihydro-1H-pyrrole-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like phosgene. The use of automated systems can also improve yield and purity by minimizing human error.
化学反应分析
Types of Reactions: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of oxidized pyrrole derivatives.
科学研究应用
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
作用机制
The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
®-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The racemic mixture of the compound.
Uniqueness: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture, making it valuable for the development of enantioselective drugs.
属性
CAS 编号 |
103322-13-0 |
|---|---|
分子式 |
C7H8ClNO3 |
分子量 |
189.595 |
IUPAC 名称 |
methyl (2S)-1-carbonochloridoyl-2,3-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h2,4-5H,3H2,1H3/t5-/m0/s1 |
InChI 键 |
HCYQUHNOSVBYQW-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CC=CN1C(=O)Cl |
同义词 |
1H-Pyrrole-2-carboxylicacid,1-(chlorocarbonyl)-2,3-dihydro-,methylester,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















